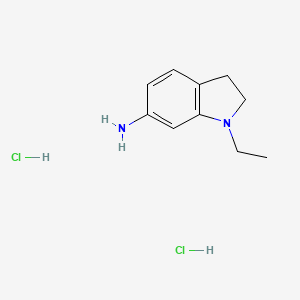

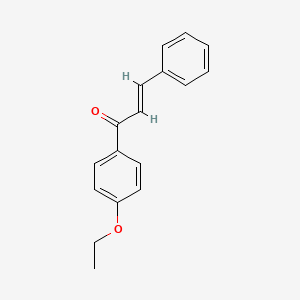

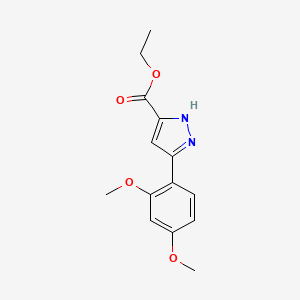

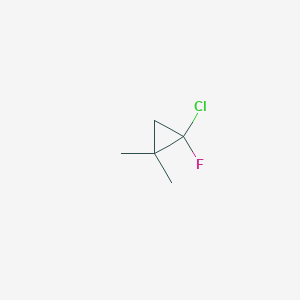

![molecular formula C17H23NO4 B6332017 Benzyl methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate CAS No. 1823237-20-2](/img/structure/B6332017.png)

Benzyl methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate is a chemical compound with the molecular formula C17H23NO4 . It is available for download and can be imported to most of the chemistry software for further analysis .

Molecular Structure Analysis

The molecular structure of Benzyl methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate can be represented by the SMILES string: CN(C1CCC2(CC1)OCCO2)C(=O)OCc3ccccc3 . The InChI representation is: InChI=1S/C17H23NO4/c1-18(16(19)20-13-14-5-3-2-4-6-14)15-7-9-17(10-8-15)21-11-12-22-17/h2-6,15H,7-13H2,1H3 .Physical And Chemical Properties Analysis

Benzyl methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate has a molecular weight of 305.37 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the web search results.Scientific Research Applications

Microwave-Assisted Reductive Amination

This compound is utilized in microwave-assisted reductive amination processes . The method involves the conversion of aldehydes or ketones into amines using an amine source and a reducing agent. The microwave-assisted approach enhances the reaction rate and selectivity, making it a valuable technique in medicinal chemistry for the synthesis of complex amines.

Aromatization to 5-Alkoxytryptamine Derivatives

A novel aromatization process allows for the transformation of this bicyclic frame into a series of 5-alkoxytryptamine derivatives . These derivatives include biologically significant compounds such as serotonin, melatonin, and bufotenin, which have applications ranging from neurotransmission to sleep regulation.

Synthesis of Serotonin Derivatives

The compound serves as a precursor in the synthesis of serotonin derivatives . Serotonin is a crucial neurotransmitter involved in mood regulation, and its derivatives are essential for developing therapeutic agents for various neurological disorders.

Melatonin Analogues Production

It is also instrumental in producing melatonin analogues . Melatonin is known for its role in regulating sleep-wake cycles, and its analogues can be used to treat sleep disorders, jet lag, and seasonal affective disorder.

Bufotenin Analogues Synthesis

The synthesis of bufotenin analogues is another application . Bufotenin is a tryptamine-related alkaloid found in several plants and animals. It has been studied for its potential psychoactive effects and could lead to new insights into psychiatric conditions.

Safety and Hazards

properties

IUPAC Name |

benzyl N-(1,4-dioxaspiro[4.5]decan-8-yl)-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-18(16(19)20-13-14-5-3-2-4-6-14)15-7-9-17(10-8-15)21-11-12-22-17/h2-6,15H,7-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTVPCSBVAVACP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC2(CC1)OCCO2)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl methyl(1,4-dioxaspiro[4.5]decan-8-yl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

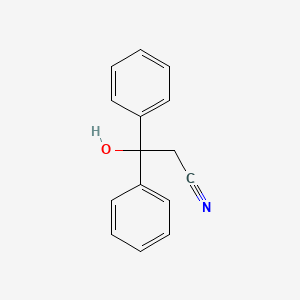

![5-[(3-Fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6331949.png)